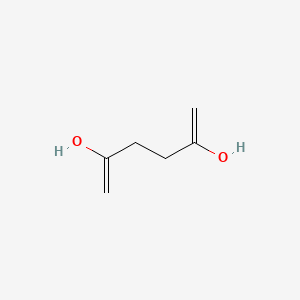
1,5-Hexadiene-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Hexadiene-2,5-diol is an organic compound with the molecular formula C6H10O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Hexadiene-2,5-diol can be synthesized through several methods. One common laboratory-scale preparation involves the pinacolic reduction of acrolein. This method uses a reducing agent to convert acrolein into this compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes, such as catalytic hydrogenation or other advanced synthetic techniques
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Hexadiene-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds in the hexadiene backbone can be reduced to form saturated diols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as sulfuric acid (H2SO4) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of hexadiene-2,5-dione.
Reduction: Formation of hexane-2,5-diol.
Substitution: Formation of various ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
1,5-Hexadiene-2,5-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Its derivatives may be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism by which 1,5-Hexadiene-2,5-diol exerts its effects depends on the specific reaction or applicationFor example, in catalytic hydrogenation, the double bonds are reduced, leading to the formation of saturated compounds .
Comparaison Avec Des Composés Similaires
1,5-Hexadiene: A related compound with a similar backbone but without hydroxyl groups.
2,5-Dimethyl-1,5-hexadiene: Another related compound with methyl groups attached to the hexadiene backbone.
Uniqueness: 1,5-Hexadiene-2,5-diol is unique due to the presence of both double bonds and hydroxyl groups, which provide it with distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and industrial processes .
Propriétés
Numéro CAS |
89071-86-3 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
hexa-1,5-diene-2,5-diol |
InChI |
InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h7-8H,1-4H2 |
Clé InChI |
RZXDTJIXPSCHCI-UHFFFAOYSA-N |
SMILES canonique |
C=C(CCC(=C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















